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  • Product: 1-(5-bromo-2-ethoxyphenyl)-1H-tetrazole
  • CAS: 1174874-75-9

Core Science & Biosynthesis

Foundational

The Strategic Synthesis and Application of 5-Bromo-2-Ethoxyphenyl Tetrazole Intermediates: A Technical Guide for Drug Discovery

Foreword: The Unseen Scaffolding of Modern Medicine In the intricate world of drug discovery and development, the journey from a conceptual molecule to a life-saving therapeutic is paved with a series of critical chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unseen Scaffolding of Modern Medicine

In the intricate world of drug discovery and development, the journey from a conceptual molecule to a life-saving therapeutic is paved with a series of critical chemical intermediates. These unsung heroes of medicinal chemistry provide the foundational architecture upon which pharmacologically active agents are built. Among these, tetrazole-containing compounds have carved out a significant niche, acting as versatile bioisosteres for carboxylic acids and amides, thereby enhancing the pharmacokinetic profiles of numerous drugs. This guide delves into the synthesis, characterization, and potential applications of a specific, yet highly strategic class of intermediates: 5-bromo-2-ethoxyphenyl tetrazoles. By understanding the nuances of their preparation and properties, researchers can unlock new avenues for the design of novel therapeutics.

The Rationale: Why 5-Bromo-2-Ethoxyphenyl Tetrazoles?

The strategic importance of the 5-bromo-2-ethoxyphenyl tetrazole scaffold lies in the unique combination of its constituent parts. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a well-established pharmacophore.[1][2] Its acidic nature, comparable to that of a carboxylic acid, allows it to participate in similar biological interactions, while its increased lipophilicity and metabolic stability offer significant advantages in drug design.[3][4]

The "5-bromo-2-ethoxyphenyl" substituent further enhances the utility of this intermediate. The bromine atom serves as a versatile synthetic handle, enabling a wide range of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the introduction of additional molecular complexity. The ethoxy group at the ortho position can influence the conformation of the molecule and participate in hydrogen bonding, potentially improving target engagement. This specific substitution pattern, therefore, presents a powerful platform for the generation of diverse chemical libraries for high-throughput screening.

Synthetic Pathways to 5-(5-Bromo-2-ethoxyphenyl)-1H-tetrazole

The cornerstone of synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide, most commonly sodium azide.[5][6] This approach is highly efficient and versatile. The synthesis of our target intermediate, 5-(5-bromo-2-ethoxyphenyl)-1H-tetrazole, therefore, hinges on the successful preparation of the precursor nitrile, 2-ethoxy-5-bromobenzonitrile.

Synthesis of the Precursor: 2-Ethoxy-5-bromobenzonitrile

A plausible synthetic route to 2-ethoxy-5-bromobenzonitrile commences with a commercially available starting material such as 2-hydroxy-5-bromobenzoic acid. The synthesis involves two key transformations: etherification of the phenolic hydroxyl group and conversion of the carboxylic acid to a nitrile.

Synthesis of 2-ethoxy-5-bromobenzonitrile start 2-Hydroxy-5-bromobenzoic Acid step1 Etherification (Ethyl iodide, K2CO3, Acetone) start->step1 intermediate1 2-Ethoxy-5-bromobenzoic Acid step1->intermediate1 step2 Amidation (SOCl2, then NH4OH) intermediate1->step2 intermediate2 2-Ethoxy-5-bromobenzamide step2->intermediate2 step3 Dehydration (POCl3 or SOCl2) intermediate2->step3 product 2-Ethoxy-5-bromobenzonitrile step3->product

Caption: Synthetic pathway to 2-ethoxy-5-bromobenzonitrile.

Experimental Protocol: Synthesis of 2-Ethoxy-5-bromobenzonitrile

  • Etherification: To a solution of 2-hydroxy-5-bromobenzoic acid (1 equivalent) in acetone, add potassium carbonate (2.5 equivalents) and ethyl iodide (1.5 equivalents). Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure. The resulting crude 2-ethoxy-5-bromobenzoic acid can be purified by recrystallization.

  • Amidation: To the purified 2-ethoxy-5-bromobenzoic acid (1 equivalent), add thionyl chloride (2 equivalents) and a catalytic amount of dimethylformamide (DMF). Heat the mixture at 70°C for 2 hours. Remove the excess thionyl chloride under reduced pressure. The resulting acid chloride is then slowly added to a cooled (0°C) solution of concentrated ammonium hydroxide. The precipitated amide is collected by filtration, washed with cold water, and dried.

  • Dehydration: The 2-ethoxy-5-bromobenzamide (1 equivalent) is treated with a dehydrating agent such as phosphorus oxychloride or thionyl chloride to yield the desired 2-ethoxy-5-bromobenzonitrile. The reaction is typically performed in a suitable solvent like toluene or neat, followed by careful workup to remove the dehydrating agent. Purification by column chromatography on silica gel will afford the pure nitrile.

Cycloaddition to Form the Tetrazole

With the precursor nitrile in hand, the final step is the [3+2] cycloaddition with sodium azide. This reaction is often catalyzed by a Lewis acid, such as zinc chloride or aluminum chloride, to enhance the electrophilicity of the nitrile carbon.[7]

Synthesis of 5-(5-bromo-2-ethoxyphenyl)-1H-tetrazole start 2-Ethoxy-5-bromobenzonitrile reagents Sodium Azide (NaN3) Zinc Chloride (ZnCl2) DMF, 120 °C start->reagents product 5-(5-Bromo-2-ethoxyphenyl)-1H-tetrazole reagents->product

Caption: [3+2] Cycloaddition for tetrazole formation.

Experimental Protocol: Synthesis of 5-(5-Bromo-2-ethoxyphenyl)-1H-tetrazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-ethoxy-5-bromobenzonitrile (1 equivalent), sodium azide (1.5 equivalents), and zinc chloride (1.2 equivalents) in dimethylformamide (DMF).

  • Reaction Execution: Heat the reaction mixture to 120°C and stir for 24-48 hours. Monitor the reaction by TLC until the starting nitrile is consumed.

  • Workup and Purification: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. Acidify the mixture to pH 2-3 with dilute hydrochloric acid. The precipitated product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Characterization of 5-(5-Bromo-2-ethoxyphenyl)-1H-tetrazole

Thorough characterization of the synthesized intermediate is crucial to confirm its identity and purity. A combination of spectroscopic techniques is employed for this purpose.

Technique Expected Observations
¹H NMR Aromatic protons will appear as a set of multiplets in the downfield region (typically 7.0-8.0 ppm). The ethoxy group will show a characteristic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The N-H proton of the tetrazole ring is often broad and may exchange with D₂O, appearing far downfield.
¹³C NMR Aromatic carbons will resonate in the 110-160 ppm range. The carbon of the tetrazole ring is typically found in the 150-160 ppm region. The carbons of the ethoxy group will appear in the aliphatic region.
Mass Spectrometry (ESI-MS) The mass spectrum will show the molecular ion peak corresponding to the calculated mass of the compound. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature. Characteristic fragmentation patterns for 5-substituted tetrazoles include the loss of N₂ or HN₃.[8][9]
Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the tetrazole ring (around 3000-3400 cm⁻¹), C=N and N=N stretching vibrations within the tetrazole ring (1400-1600 cm⁻¹), and C-O stretching of the ethoxy group (around 1250 cm⁻¹).[5]

Applications in Medicinal Chemistry and Drug Development

The 5-bromo-2-ethoxyphenyl tetrazole intermediate is a valuable building block for the synthesis of a wide range of potential therapeutic agents. The presence of the bromine atom allows for further structural diversification through various cross-coupling reactions.

Applications in Medicinal Chemistry intermediate 5-Bromo-2-ethoxyphenyl Tetrazole Intermediate suzuki Suzuki Coupling (Boronic Acids) intermediate->suzuki sonogashira Sonogashira Coupling (Alkynes) intermediate->sonogashira buchwald Buchwald-Hartwig Amination (Amines) intermediate->buchwald products Diverse Library of Potential Drug Candidates suzuki->products sonogashira->products buchwald->products

Caption: Diversification of the intermediate via cross-coupling reactions.

By employing these reactions, researchers can introduce a variety of substituents at the 5-position of the phenyl ring, leading to the generation of large and diverse chemical libraries. These libraries can then be screened against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify novel hit compounds for various therapeutic areas such as oncology, inflammation, and infectious diseases.[1]

Conclusion and Future Outlook

The 5-bromo-2-ethoxyphenyl tetrazole intermediate represents a strategically designed scaffold for modern drug discovery. Its synthesis, while requiring a multi-step sequence, relies on well-established and robust chemical transformations. The true power of this intermediate lies in its potential for diversification, offering a gateway to a vast chemical space of novel, potentially bioactive molecules. As the demand for innovative therapeutics continues to grow, the judicious use of such versatile intermediates will remain a cornerstone of successful drug development programs.

References

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • Zamani, L., Mirjalili, B. F., Zomorodian, K., & Zomorodian, S. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. Available at: [Link]

  • Examples of 5-substituted tetrazoles (A: 5-aminotetrazole (AT), B: 5-hydroxytetrazole, C: 5-Azidotetrazole, D: 5-nitriminotetrazole, E: 5-cyanotetrazole, F: 5-nitrotetrazole). ResearchGate. Available at: [Link]

  • STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (PDF) Available at: [Link]

  • United States Patent Application Publication. (2013). Pub. No.: US 2013/0216483 A1. Available at: [Link]

  • Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides. Google Patents.
  • United States Patent. (2022). Pérez Encabo et al. Patent No.: US 11,312,711 B2. Available at: [Link]

  • Mihina, J. S., & Herbst, R. M. (1950). An Improved Synthesis of 5-Substituted Tetrazoles. The Journal of Organic Chemistry, 15(5), 1082-1092. Available at: [Link]

  • Digambar, K. B., Varala, R., & Patil, S. G. (2014). Zn (OAc) 2· 2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. International Journal of Organic Chemistry, 4(3), 199-207. Available at: [Link]

  • A convenient, rapid and metal free synthesis of 5-substituted-1H-tetrazoles is described by [3+2] cycloaddition reaction of nitriles with sodium azide. The reaction was catalyzed by cuttlebone in DMSO at 110 oC. ResearchGate. Available at: [Link]

  • Process for the synthesis of tetrazoles. Google Patents.
  • 1 H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d 6. ResearchGate. Available at: [Link]

  • United States Patent. (2014). Gougoutas. Patent No.: US 8,883,997 B2. Available at: [Link]

  • Ferreira, M. M., & et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 26(11), 3296. Available at: [Link]

  • Wang, H., & et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Available at: [Link]

  • NOVEL REAGENT FOR TETRAZOLE SYNTHESIS AND PROCESS FOR PRODUCING TETRAZOLES THEREWITH. European Patent Office. Available at: [Link]

Sources

Exploratory

The Modulatory Role of Ethoxy Substitution on the Electronic Landscape of Phenyl-Tetrazole Rings

An In-depth Technical Guide Abstract The phenyl-tetrazole scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its unique physicochemical properties, particularly its function as a bi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The phenyl-tetrazole scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its unique physicochemical properties, particularly its function as a bioisostere for the carboxylic acid group.[1][2] The electronic character of this heterocyclic system can be meticulously tuned through substitution on the phenyl ring, thereby influencing its acidity, reactivity, and interaction with biological targets or material frameworks. This guide provides a comprehensive technical analysis of the electronic effects imparted by the ethoxy group (-OCH₂CH₃), a potent electron-donating substituent. We will dissect the interplay of inductive and resonance effects, quantify their impact using Hammett parameters, and detail the experimental and computational methodologies required for a thorough characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage substituent effects for rational molecular design.

Foundational Principles: Deconstructing the Electronic Influence of the Ethoxy Group

The net electronic effect of any substituent is a composite of two fundamental forces: the inductive effect and the resonance effect.[3][4] Understanding their interplay is critical to predicting the behavior of the substituted phenyl-tetrazole system.

  • The Inductive Effect (-I): This effect is transmitted through sigma (σ) bonds and arises from differences in electronegativity between atoms.[4][5] The oxygen atom in the ethoxy group is significantly more electronegative than carbon. Consequently, it withdraws electron density from the phenyl ring through the sigma bond framework. This is a distance-dependent effect, weakening with each successive bond.

  • The Resonance Effect (+R or +M): This effect involves the delocalization of π-electrons or lone pairs across a conjugated system.[3][5] The oxygen atom of the ethoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the phenyl ring. This donation of electron density increases the electron richness of the aromatic ring, particularly at the ortho and para positions.

In the case of the ethoxy group, the electron-donating resonance effect (+R) is substantially stronger and more influential than its electron-withdrawing inductive effect (-I).[5][6] Therefore, the ethoxy group is classified as a net electron-donating group (EDG) , significantly modulating the electronic landscape of the phenyl-tetrazole ring.

G cluster_effects Electronic Effects of Ethoxy Group cluster_impact Impact on Phenyl Ring Inductive Inductive Effect (-I) NetEffect Net Effect: Electron Donating Inductive->NetEffect Weakly Withdrawing Resonance Resonance Effect (+R) Resonance->NetEffect Strongly Donating OrthoPara Increased Electron Density at Ortho/Para Positions NetEffect->OrthoPara Acidity Decreased Acidity (Higher pKa) of Tetrazole NetEffect->Acidity

Caption: Dominance of the +R effect over the -I effect.

Quantifying the Impact: Hammett Substituent Constants

The Hammett equation, log(K/K₀) = ρσ, provides a robust framework for quantifying the electronic influence of substituents on reaction rates and equilibria.[7][8] The substituent constant, σ, is a measure of the electronic effect of a substituent relative to hydrogen.

The ethoxy group exhibits significantly different σ values depending on its position, a direct reflection of the dominance of the resonance effect at the para position.

SubstituentPositionHammett Constant (σ)Electronic Effect
-OCH₂CH₃ meta (σ_m)+0.10Weakly Electron Withdrawing
-OCH₂CH₃ para (σ_p)-0.28Strongly Electron Donating

Table compiled from data in cited references.[9]

Causality Behind the Values:

  • At the meta position , the resonance effect is minimal. Therefore, the σ_m value reflects the primarily electron-withdrawing inductive effect (-I) of the electronegative oxygen atom.

  • At the para position , the powerful electron-donating resonance effect (+R) is fully engaged, overwhelming the weaker inductive effect. The large negative σ_p value is a clear quantitative indicator of its strong electron-donating character.[8]

Consequences for Physicochemical Properties

The net electron-donating character of the ethoxy group, particularly at the para position, has profound and predictable consequences for the physicochemical properties of the phenyl-tetrazole molecule.

Acidity (pKa)

The 1H-tetrazole moiety is acidic, with a pKa value comparable to that of carboxylic acids, making it a valuable bioisostere.[10][11][12] The acidity stems from the ability of the heterocyclic ring to stabilize the resulting negative charge of the tetrazolate anion upon deprotonation.

The introduction of an electron-donating ethoxy group on the phenyl ring pushes additional electron density into the system. This has a destabilizing effect on the conjugate base (the tetrazolate anion) due to increased electron-electron repulsion. Consequently, the equilibrium shifts away from deprotonation, resulting in a weaker acid and thus a higher pKa value compared to the unsubstituted 5-phenyl-1H-tetrazole.

Electron Density and Reactivity

Experimental and Computational Workflow

A rigorous investigation of these electronic effects requires a combination of synthesis, spectroscopy, and computational modeling.

Synthesis Protocol: [3+2] Cycloaddition

The most common and robust method for synthesizing 5-aryl-1H-tetrazoles is the [3+2] cycloaddition reaction between an aryl nitrile and an azide source.[13][14]

Objective: To synthesize 5-(4-ethoxyphenyl)-1H-tetrazole.

Materials:

  • 4-ethoxybenzonitrile

  • Sodium Azide (NaN₃)

  • Cupric Sulfate Pentahydrate (CuSO₄•5H₂O) or Zinc(II) Chloride (ZnCl₂)

  • Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[15]

  • Hydrochloric Acid (HCl), 4 M

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 4-ethoxybenzonitrile (1 mmol) in DMSO (2 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium azide (1.1 mmol) and the catalyst (e.g., CuSO₄•5H₂O, 2 mol%).

  • Heating: Raise the temperature of the reaction mixture to 120-140 °C and maintain for 1-3 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting nitrile is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully acidify the mixture by adding 4 M HCl (10 mL) to protonate the tetrazolate anion and neutralize any excess azide.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-(4-ethoxyphenyl)-1H-tetrazole.[13]

Self-Validation: The identity and purity of the synthesized compound must be confirmed by spectroscopic methods (NMR, IR) and melting point determination, comparing the data with literature values.

Spectroscopic Characterization

Spectroscopy provides direct experimental evidence of the electronic changes within the molecule.

TechniqueExpected Observation for 5-(4-ethoxyphenyl)-1H-tetrazoleRationale
¹H NMR Upfield shift (lower ppm) of aromatic protons ortho to the ethoxy group compared to unsubstituted 5-phenyl-1H-tetrazole.Increased electron shielding due to the +R effect of the ethoxy group.[10][16]
¹³C NMR Downfield shift of the tetrazole ring carbon (~155-160 ppm). Upfield shift of the ortho and para carbons of the phenyl ring.The tetrazole carbon chemical shift is a key identifier.[16] Increased electron density from the ethoxy group shields the aromatic carbons.
IR Spectroscopy Characteristic peaks for N-H stretch (broad, ~3000-3400 cm⁻¹), tetrazole ring vibrations (~1100-1200 cm⁻¹), and C-O-C asymmetric stretch (~1250 cm⁻¹).[17][18]Confirms the presence of key functional groups and the heterocyclic core.
Computational Analysis Workflow

Density Functional Theory (DFT) calculations provide invaluable insight into the electronic structure that is not directly observable experimentally.[19][20]

Objective: To model the electronic properties of 5-(4-ethoxyphenyl)-1H-tetrazole.

G cluster_outputs Calculated Properties start Input Structure (5-(4-ethoxyphenyl)-1H-tetrazole) geom_opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify Verify: No Imaginary Frequencies? freq_calc->verify verify->geom_opt No (Re-optimize) spe Single-Point Energy & Wavefunction Analysis verify->spe Yes (True Minimum) mep Molecular Electrostatic Potential (MEP) Map spe->mep nbo Natural Bond Orbital (NBO) Charges spe->nbo homo_lumo HOMO/LUMO Orbitals spe->homo_lumo

Caption: A typical DFT workflow for electronic structure analysis.

Protocol Steps & Rationale:

  • Geometry Optimization: The initial step is to find the lowest energy conformation of the molecule. A common and reliable method is the B3LYP functional with a basis set like 6-311G(d,p).[17]

  • Frequency Calculation: This is a critical validation step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[19]

  • Single-Point Energy & Property Calculation: Using the validated geometry, a higher-level calculation is performed to derive accurate electronic properties.

    • MEP Map: Visually represents the charge distribution, highlighting electron-rich (red) and electron-poor (blue) regions.

    • NBO Analysis: Quantifies the charge on each atom, providing numerical data on the electron-donating effect.

    • HOMO/LUMO Analysis: The energies and shapes of the highest occupied and lowest unoccupied molecular orbitals provide insight into the molecule's reactivity and electronic transitions.

Conclusion and Outlook

The ethoxy group is a powerful modulator of the electronic properties of the phenyl-tetrazole ring system. Through its dominant electron-donating resonance effect, it increases the electron density of the aromatic and heterocyclic rings, which in turn decreases the acidity (raises the pKa) of the tetrazole proton and enhances the nucleophilicity of the phenyl ring. These effects are predictable, quantifiable through Hammett constants, and verifiable through a synergistic workflow combining organic synthesis, spectroscopy, and computational chemistry. For professionals in drug discovery and materials science, a deep understanding of these electronic modulations is not merely academic; it is a fundamental prerequisite for the rational design of molecules with tailored acidity, solubility, metabolic stability, and reactivity.[21][22]

References

  • Benchchem. (n.d.). Theoretical and Computational Modeling of Tetrazole Compounds: A Technical Guide.
  • Wikipedia. (n.d.). Hammett equation.
  • Hilaris Publisher. (2021, September 10). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review.
  • PMC - NIH. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine.
  • IOSR Journal. (n.d.). Gas Phase Computational Studies of C-Substituted Tetrazoles.
  • Life Chemicals. (2024, January 17). Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry.
  • SciELO. (2013, January 9). A novel approach for the synthesis of 5-substituted-1H-tetrazoles.
  • Chemistry LibreTexts. (2022, July 18). 7.4: Acid-base Properties of Phenols.
  • PMC. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
  • MDPI. (2024, December 5). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties.
  • PMC - NIH. (n.d.). Tetrazoles via Multicomponent Reactions.
  • International Journal of Pharmaceutical Sciences Review and Research. (2017, August 24). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles.
  • University of Calgary. (n.d.). Resonance and Induction Tutorial.
  • Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects.
  • Moodle@Units. (n.d.). Table 7.1 Hammett substituent constants and their modified values.
  • YouTube. (2023, January 21). Intro to Organic Chemistry: inductive and resonance effects.
  • University of Wisconsin-Platteville. (n.d.). Unit 4: Free Energy Relationships.
  • PMC. (2026, January 2). Green Hydrothermal Synthesis of 5‑Phenyl-1H‑tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM) and DFT Calculations.
  • MDPI. (n.d.). Synthesis and Supramolecular Structure of a (5-(3-(1H-tetrazol-5-yl)phenyl)).
  • Benchchem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of Tetrazole Isomers.
  • ResearchGate. (2025, August 10). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media.
  • Universiti Putra Malaysia Institutional Repository. (2016, February 15). X-ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)-tetrazoles, structure, conformation and tautomerism.
  • ResearchGate. (n.d.). X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles, structure, conformation and tautomerism.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1-(5-bromo-2-ethoxyphenyl)-1H-tetrazole

Introduction: The Prominence of Tetrazoles in Modern Drug Discovery The tetrazole moiety, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, has emerged as a privileged scaffold in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of Tetrazoles in Modern Drug Discovery

The tetrazole moiety, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Although not found in natural products, its unique physicochemical properties make it a valuable bioisostere for the carboxylic acid group, enhancing metabolic stability, lipophilicity, and bioavailability of drug candidates.[3] Consequently, tetrazole-containing compounds have been successfully incorporated into a wide array of therapeutics, demonstrating activities as antihypertensives, anticancer agents, and antivirals, among others.[4][5] This application note provides a detailed protocol for the synthesis of 1-(5-bromo-2-ethoxyphenyl)-1H-tetrazole, a potentially valuable building block for the development of novel pharmaceutical agents.

Chemical Principles and Reaction Mechanism

The synthesis of 1-substituted-1H-tetrazoles from primary amines, triethyl orthoformate, and sodium azide is a well-established and efficient one-pot procedure.[6][7] This reaction proceeds through a cascade of in situ formations of reactive intermediates.

The reaction is initiated by the condensation of the aniline derivative with triethyl orthoformate to form an ethoxyimidate intermediate. Concurrently, sodium azide can react with triethyl orthoformate to generate ethyl azidoformate. The subsequent reaction between the ethoxyimidate and an azide source, likely hydrazoic acid formed in situ, leads to the formation of an imidoyl azide. This key intermediate then undergoes an intramolecular electrocyclization to form the stable tetrazole ring, with the elimination of ethanol.

Experimental Workflow

cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_product Final Product & Analysis A 5-Bromo-2-ethoxyaniline D Reaction Mixture (e.g., in DMF or Acetic Acid) A->D B Triethyl Orthoformate B->D C Sodium Azide C->D E Aqueous Work-up D->E Reaction Completion F Extraction with Organic Solvent E->F G Purification (e.g., Recrystallization or Chromatography) F->G H 1-(5-bromo-2-ethoxyphenyl)-1H-tetrazole G->H I Characterization (NMR, IR, MS) H->I

Sources

Application

Technical Application Note: 1-(5-bromo-2-ethoxyphenyl)-1H-tetrazole in Coordination Chemistry

Executive Summary This guide details the protocols for utilizing 1-(5-bromo-2-ethoxyphenyl)-1H-tetrazole (referred to herein as L-BrEt ) as a functional ligand in the design of coordination polymers (CPs) and metal-organ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for utilizing 1-(5-bromo-2-ethoxyphenyl)-1H-tetrazole (referred to herein as L-BrEt ) as a functional ligand in the design of coordination polymers (CPs) and metal-organic frameworks (MOFs). Unlike simple 5-substituted tetrazoles, L-BrEt features a 1-substituted tetrazole core with an ortho-ethoxy group, offering a unique N,O-hybrid donor set .

This ligand is particularly valuable for:

  • Crystal Engineering: The 5-bromo substituent induces halogen bonding (C–Br···N/O), stabilizing supramolecular architectures.

  • Luminescence: The rigid phenyl-tetrazole backbone serves as an antenna for sensitizing d¹⁰ metals (Zn, Cd) or lanthanides.

  • Catalysis: The hemilabile nature of the ethoxy arm allows for vacant coordination sites during catalytic cycles.

Ligand Profile & Properties[1][2]

PropertySpecification
IUPAC Name 1-(5-bromo-2-ethoxyphenyl)-1H-tetrazole
Abbreviation L-BrEt
CAS Number 1174874-75-9
Molecular Formula C₉H₉BrN₄O
Molecular Weight 269.10 g/mol
Coordination Modes Monodentate (N4), Bridging (N4-N3), Chelation (N4, O-ethoxy)
Solubility Soluble in DMSO, DMF, MeCN; Sparingly soluble in EtOH; Insoluble in H₂O
pKa (Conj.[1][2][3][4] Acid) ~2.5 (Tetrazole N4 protonation)
Structural Logic & Binding Modes

The L-BrEt ligand operates through two primary mechanisms governed by the metal ion's hardness and coordination geometry:

  • Mode A: Monodentate/Bridging (Soft/Borderline Acids - Ag⁺, Cu⁺): The sterically accessible N4 nitrogen is the primary donor. The N3 nitrogen is sterically hindered by the twisted phenyl ring but can participate in bridging modes in polymeric structures.

  • Mode B: Chelation (Hard/Borderline Acids - Zn²⁺, Cu²⁺, Co²⁺): The ortho-ethoxy oxygen can coordinate to form a 6-membered chelate ring . This mode is entropically favored but requires a metal ion capable of accepting the weaker ether oxygen donor.

CoordinationModes cluster_0 Mode A: Bridging/Monodentate cluster_1 Mode B: Chelation L L-BrEt Ligand N4 N4 Donor L->N4 Chelate N4 + O(Ethoxy) L->Chelate M1 Metal (Ag/Cu) M1->N4 Primary Bond M2 Metal (Zn/Co) M2->Chelate 6-Membered Ring

Figure 1: Primary coordination vectors for L-BrEt. Mode A dominates in Ag(I) polymers; Mode B is targeted for discrete clusters.

Experimental Protocols

Synthesis of L-BrEt (If not purchased)

While commercially available, in-house synthesis ensures high purity essential for crystallography.

Reaction: Heterocylization of 5-bromo-2-ethoxyaniline with triethyl orthoformate and sodium azide.

Protocol:

  • Reagents: Charge a round-bottom flask with 5-bromo-2-ethoxyaniline (10 mmol), triethyl orthoformate (15 mmol), and sodium azide (15 mmol) in Glacial Acetic Acid (20 mL).

  • Conditions: Reflux at 100°C for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL) with vigorous stirring.

  • Isolation: A precipitate will form. Filter, wash with cold water (3x), and recrystallize from Ethanol/Water (1:1).

  • Yield: Expected >80%. White to off-white crystalline solid.

Protocol A: Synthesis of 1D Coordination Polymer [Ag(L-BrEt)NO₃]ₙ

Target: Luminescent materials and antimicrobial silver release systems.

Rationale: Ag(I) prefers linear or trigonal geometries, favoring the N4-coordination of the tetrazole. The flexible coordination sphere allows the formation of 1D chains or 2D sheets driven by Ag···Ag interactions.[5]

Step-by-Step:

  • Solution A: Dissolve L-BrEt (0.1 mmol, 26.9 mg) in Acetonitrile (5 mL). Mild heating (40°C) may be required.

  • Solution B: Dissolve AgNO₃ (0.1 mmol, 17.0 mg) in Distilled Water (5 mL) and Acetonitrile (2 mL). Note: Protect from light.

  • Mixing: Layer Solution A carefully over Solution B in a narrow test tube. Alternatively, mix slowly with stirring for microcrystalline powder.

  • Crystallization: Allow to stand in the dark at room temperature for 3–5 days.

  • Observation: Colorless block crystals suitable for SC-XRD will form at the interface.

  • Characterization:

    • IR: Shift of tetrazole ring stretch (~1480 cm⁻¹) indicates coordination.

    • XRD: Look for Ag-N4 bond lengths approx. 2.2–2.4 Å.[5]

Protocol B: Synthesis of Chelate Complex [Zn(L-BrEt)₂Cl₂]

Target: Fluorescence and Lewis Acid Catalysis.

Rationale: Zn(II) is a harder acid and can accommodate the weaker oxygen donor of the ethoxy group. The chloride ions provide charge balance and complete the tetrahedral/octahedral geometry.

Step-by-Step:

  • Dissolution: Dissolve L-BrEt (0.2 mmol, 53.8 mg) in Hot Ethanol (10 mL).

  • Metal Addition: Add ZnCl₂ (0.1 mmol, 13.6 mg) dissolved in Ethanol (2 mL) dropwise to the hot ligand solution.

  • Reaction: Reflux for 2 hours. The solution may remain clear or turn slightly cloudy.

  • Precipitation: If clear, reduce volume by 50% via rotary evaporation and let stand. If cloudy, filter hot to remove impurities, then cool.

  • Product: White crystalline solid.

  • Validation:

    • ¹H NMR (DMSO-d₆): Check for downfield shift of the ethoxy –CH₂– protons (approx. +0.1–0.3 ppm shift) compared to free ligand, indicating O-coordination.

Characterization & Data Interpretation

Crystallographic Signatures

When analyzing the crystal structure of L-BrEt complexes, pay specific attention to the Twist Angle (φ) between the phenyl ring and the tetrazole ring.

  • Free Ligand: Typically φ ≈ 40–60° to minimize steric clash between the ortho-ethoxy group and the tetrazole N1/N2.

  • Complex: Coordination at N4 often reduces this angle to maximize π-stacking, but chelation (N4, O) will lock the conformation, often forcing a specific twist to accommodate the metal bite angle.

IR Spectroscopy Markers
Vibration ModeFree Ligand (cm⁻¹)Complexed (cm⁻¹)Interpretation
ν(C=N) Tetrazole 1590–16001610–1625Blue shift indicates N-coordination strengthening the ring.
ν(N=N) Azo-like 1270–12801290–1300Diagnostic of tetrazole coordination.
ν(C-O-C) Ether 1240–12501220–1230Red shift confirms Ether Oxygen participation (Mode B).

Workflow Diagram

ExperimentalWorkflow Start Start: L-BrEt Ligand Choice Select Metal Ion Start->Choice PathA Path A: Soft Acid (Ag+, Cu+) Choice->PathA d10 / Soft PathB Path B: Hard Acid (Zn2+, Co2+) Choice->PathB d5-d9 / Hard MethodA Layering Method (MeCN / H2O) PathA->MethodA MethodB Solvothermal / Reflux (EtOH / MeOH) PathB->MethodB ResultA Coordination Polymer (1D Chains / 2D Sheets) MethodA->ResultA ResultB Discrete Chelate Complex (0D Molecular) MethodB->ResultB

Figure 2: Decision tree for synthesizing L-BrEt complexes based on metal ion selection.

References

  • General Synthesis of 1-Substituted Tetrazoles: Su, W.-K., Hong, Z., Shan, W.-G., & Zhang, X.-X. (2006).[4] One-Pot Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles from Amines and Triethyl Orthoformate Catalyzed by Yb(OTf)3. European Journal of Organic Chemistry, 2006(12), 2723–2726.

  • Coordination Modes of 1-Aryl Tetrazoles: Liu, E., et al. (2019). Crystal Structure and Electrochemical Property of Tetrazole Complex of Copper [Cu(pta)2(NO3)2(H2O)2] (Pta = 1-Phenyl-1H-Tetrazole).[6] Zeitschrift für Kristallographie - New Crystal Structures.

  • Ether-Oxygen Chelation in Tetrazoles: Bond, A. D., et al. (2012). Coordination studies of copper(II), cobalt(II) and iron(II) with isomeric pyridyltetrazole ligands.[4] Polyhedron, 33(1), 289–296.[4] [4]

  • Ag(I) Tetrazole Coordination Polymers: Tang, H.-J., et al. (2020). The crystal structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine. Zeitschrift für Kristallographie - New Crystal Structures, 235(1), 23–25.

Sources

Method

Application Notes & Protocols: Functionalization Strategies for the Tetrazole Ring in Ethoxyphenyl Systems

Introduction: The tetrazole ring is a cornerstone scaffold in modern medicinal chemistry. As a non-classical bioisostere of the carboxylic acid group, it offers a unique combination of similar pKa values with enhanced me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The tetrazole ring is a cornerstone scaffold in modern medicinal chemistry. As a non-classical bioisostere of the carboxylic acid group, it offers a unique combination of similar pKa values with enhanced metabolic stability and increased lipophilicity, properties highly sought after in drug design.[1][2] The incorporation of a tetrazole moiety can significantly improve a drug candidate's pharmacokinetic profile.[3][4][5] When appended to an ethoxyphenyl system, this scaffold generates structures with broad therapeutic potential, appearing in compounds targeting a range of diseases.[3][6]

However, the utility of the core 5-(ethoxyphenyl)-1H-tetrazole is merely a starting point. The strategic functionalization of the tetrazole ring—at its nitrogen or carbon atoms—is critical for modulating biological activity, optimizing drug-target interactions, and fine-tuning physicochemical properties. This guide provides an in-depth exploration of key functionalization strategies for the ethoxyphenyl tetrazole system, offering field-proven insights and detailed, actionable protocols for researchers in drug discovery and synthetic chemistry.

Part 1: Synthesis of the Core Scaffold: 5-(4-Ethoxyphenyl)-1H-tetrazole

The most direct and widely adopted method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[1][6][7] This approach, often catalyzed by metal salts, provides a reliable route to the core ethoxyphenyl tetrazole scaffold.[8][9][10]

Causality Behind Experimental Choices:

The use of a catalyst like copper(II) sulfate or zinc(II) bromide is crucial for accelerating the cycloaddition, which can be sluggish otherwise.[7][8][11] Solvents like Dimethyl Sulfoxide (DMSO) are chosen for their high boiling point and ability to dissolve the reacting species, including the inorganic sodium azide.[8][9] The final acidification step is essential to protonate the newly formed tetrazolate anion, yielding the neutral 1H-tetrazole product. Caution is required during this step as it can generate toxic hydrazoic acid (HN₃).[7]

Experimental Protocol: Copper-Catalyzed Synthesis

This protocol is adapted from a procedure utilizing CuSO₄•5H₂O as an efficient and environmentally friendly catalyst.[8][9]

Materials:

  • 4-Ethoxybenzonitrile

  • Sodium Azide (NaN₃)

  • Copper(II) Sulfate Pentahydrate (CuSO₄•5H₂O)

  • Dimethyl Sulfoxide (DMSO)

  • Hydrochloric Acid (4 M)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • To a solution of 4-ethoxybenzonitrile (1 mmol, 1.0 eq.) in DMSO (2 mL), add sodium azide (1.1 mmol, 1.1 eq.) and copper(II) sulfate pentahydrate (0.02 mmol, 2 mol%).

  • Stir the reaction mixture at room temperature and then heat to 120-140 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[8][9]

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker containing 4 M HCl (10 mL) and EtOAc (10 mL) with stirring.

  • Separate the organic layer. Extract the aqueous layer with EtOAc (2 x 10 mL).

  • Combine the organic layers, wash with deionized water (2 x 10 mL), and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to yield the crude solid product, 5-(4-ethoxyphenyl)-1H-tetrazole.

  • Purify the product by recrystallization if necessary.

cluster_start Starting Materials Ethoxynitrile 4-Ethoxybenzonitrile ReactionVessel [3+2] Cycloaddition DMSO, 120-140 °C Ethoxynitrile->ReactionVessel SodiumAzide Sodium Azide SodiumAzide->ReactionVessel Catalyst CuSO₄•5H₂O Catalyst->ReactionVessel Workup Acidic Workup (HCl) ReactionVessel->Workup 1. Cool 2. Quench Extraction Extraction (EtOAc) Workup->Extraction Protonation Purification Purification Extraction->Purification Isolate Crude FinalProduct 5-(4-Ethoxyphenyl)-1H-tetrazole Purification->FinalProduct Recrystallize

Caption: Workflow for the synthesis of the core scaffold.

Part 2: N-Functionalization: The Challenge of Regioselectivity

Alkylation or arylation of the 5-(4-ethoxyphenyl)-1H-tetrazole presents a significant regiochemical challenge, as the reaction can occur at either the N1 or N2 position, yielding a mixture of 1,5- and 2,5-disubstituted isomers.[2][12] The ratio of these isomers is highly dependent on a subtle interplay of factors including the choice of solvent, base, catalyst, temperature, and the nature of the electrophile.[12][13][14][15]

cluster_factors Influencing Factors Tetrazole 5-(Ethoxyphenyl)-1H-tetrazole N1_Isomer N1-Alkylation Product (Thermodynamic) Tetrazole->N1_Isomer N2_Isomer N2-Alkylation Product (Kinetic) Tetrazole->N2_Isomer Solvent Solvent (e.g., THF, DMSO) Solvent->Tetrazole Base Base / Counter-ion (e.g., K₂CO₃, NaH) Base->Tetrazole Temp Temperature Temp->Tetrazole Catalyst Catalyst (e.g., BF₃·Et₂O) Catalyst->Tetrazole Electrophile Electrophile (R-X) Electrophile->Tetrazole

Caption: Factors governing N1 vs. N2 regioselectivity.

Strategy 1: N2-Selective Alkylation

For many therapeutic applications, the 2,5-disubstituted tetrazole is the desired isomer. Several methods have been developed to achieve high selectivity for the N2 position.

Causality: Lewis acids like boron trifluoride etherate (BF₃·Et₂O) or aluminum triflate (Al(OTf)₃) are believed to coordinate with the nitrogen atoms of the tetrazole ring.[13][16][17] This coordination preferentially activates the N2 position for nucleophilic attack, thereby directing the alkylating agent to this site.[13] Similarly, methods involving the diazotization of aliphatic amines have been shown to preferentially yield 2,5-disubstituted tetrazoles.[18]

Protocol 2: N2-Selective Alkylation with Alcohols using a Lewis Acid Catalyst

This protocol is a general procedure effective for achieving N2 selectivity.[13]

Materials:

  • 5-(4-Ethoxyphenyl)-1H-tetrazole

  • Desired Alcohol (e.g., Benzyl alcohol) (1.2 eq.)

  • Boron Trifluoride-Diethyl Ether Complex (BF₃·Et₂O) (1.5 eq.)

  • 1,2-Dichloroethane (DCE)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 5-(4-ethoxyphenyl)-1H-tetrazole (1 mmol, 1.0 eq.) and the corresponding alcohol (1.2 mmol, 1.2 eq.) in 1,2-dichloroethane (5 mL).

  • Add boron trifluoride-diethyl ether complex (1.5 mmol, 1.5 eq.) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature. Monitor for completion by TLC.

  • Upon completion, carefully quench the reaction by pouring the mixture into a saturated aqueous solution of NaHCO₃ (20 mL).

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-alkyl-5-(4-ethoxyphenyl)-tetrazole.

Strategy 2: N-Arylation

Introducing an aryl group onto the tetrazole nitrogen can be achieved using transition-metal catalysis, most commonly with copper or palladium complexes.

Causality: Copper-catalyzed N-arylation, an evolution of the Ullmann condensation, typically involves the coupling of the tetrazole with an aryl halide.[19][20] The catalyst, often in the presence of a ligand and a base, facilitates the formation of the C-N bond. Ligand-free systems using copper nanoparticles or copper salts on solid supports like zeolites have also proven effective, offering simpler workups.[21][22]

Protocol 3: Copper-Catalyzed N-Arylation with an Aryl Halide

This protocol is a representative ligand-free method that can be adapted for ethoxyphenyl tetrazoles.[20]

Materials:

  • 5-(4-Ethoxyphenyl)-1H-tetrazole

  • Aryl Halide (e.g., 4-Iodotoluene) (1.2 eq.)

  • Copper(II) Oxide (CuO) nanoparticles (10 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction vial, add 5-(4-ethoxyphenyl)-1H-tetrazole (1 mmol, 1.0 eq.), the aryl halide (1.2 mmol, 1.2 eq.), CuO nanoparticles (0.1 mmol, 10 mol%), and K₂CO₃ (2 mmol, 2.0 eq.).

  • Add DMF (3 mL) and seal the vial.

  • Stir the reaction mixture vigorously at a temperature between 80-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the N1 and N2 isomers.

Data Summary: Influence of Conditions on N-Alkylation Regioselectivity

The following table summarizes representative data from the literature on how reaction parameters can influence the N1/N2 isomer ratio for 5-substituted tetrazoles. While specific to the cited substrates, these trends provide a valuable starting point for optimizing the functionalization of ethoxyphenyl tetrazoles.

5-SubstituentAlkylating AgentBaseSolventCatalystTemp (°C)N1:N2 RatioReference
PhenylBenzyl BromideK₂CO₃AcetoneNoneRT45:55[23]
Various ArylVarious Alcohols-DCEBF₃·Et₂ORTN2 Major[13]
Various ArylDiazo Compounds-DCEAl(OTf)₃60N2 Major[14][16]
Phenyl-thiolAcrylic EstersTBABNoneNoneRTS-alkylation[15]
Phenyl-thiolAcrylic EstersTBABNoneNone70N-alkylation[15]
Indazole (analogy)Alkyl BromideNaHTHFNoneRTN1 Major[24]
Indazole (analogy)Alkyl BromideCs₂CO₃DMFNoneRT~1.5 : 1[24]

Part 3: C5-Functionalization via Direct C-H Arylation

Traditionally, modifying the C5 position of a pre-formed tetrazole ring is challenging. Most syntheses build the C5-substituent into the nitrile precursor before the cycloaddition step. However, recent advances in transition-metal catalysis have enabled the direct functionalization of the C-H bond at the 5-position of an N-substituted tetrazole.

Causality: This strategy employs a dual catalytic system, typically Palladium and Copper, to activate the C5-H bond of an N-substituted tetrazole for cross-coupling with an aryl bromide.[25][26] This method avoids the often hazardous and cumbersome late-stage use of azides required in traditional approaches where the C5-aryl group is introduced via the nitrile.[25] Ruthenium-based catalysts have also been shown to be effective for this transformation.[27]

Protocol 4: Pd/Cu Co-catalyzed Direct C5-H Arylation

This protocol provides a mild and efficient route to 1,5-disubstituted ethoxyphenyl tetrazoles.[25]

Materials:

  • 1-Substituted-5-(4-ethoxyphenyl)tetrazole (e.g., 1-benzyl-5-(4-ethoxyphenyl)tetrazole)

  • Aryl Bromide (e.g., 4-bromotoluene)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Copper(I) Iodide (CuI)

  • Tripotassium Phosphate (K₃PO₄)

  • Dimethylacetamide (DMA)

Procedure:

  • To an oven-dried Schlenk tube, add the 1-substituted-5-(4-ethoxyphenyl)tetrazole (1 mmol, 1.0 eq.), aryl bromide (1.2 mmol, 1.2 eq.), Pd(OAc)₂ (5-10 mol%), CuI (10-20 mol%), and K₃PO₄ (2.0 eq.).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon).

  • Add anhydrous DMA (3-5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100-130 °C.

  • Stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the 1-substituted-5-(aryl-ethoxyphenyl)tetrazole.

cluster_start Starting Materials NSubTetrazole 1-R'-5-(Ethoxyphenyl)tetrazole Reaction Direct C-H Arylation DMA, 100-130 °C NSubTetrazole->Reaction ArylBromide Aryl Bromide ArylBromide->Reaction Catalysts Pd(OAc)₂ / CuI Catalysts->Reaction Base K₃PO₄ Base->Reaction Workup Filtration & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification FinalProduct 1-R'-5-(Aryl-ethoxyphenyl)tetrazole Purification->FinalProduct

Caption: Workflow for direct C5-H arylation.

References

  • Zhou, S., Li, C., Zeng, J., Lv, J., Liao, J., Wang, H., Yan, Q., & Gu, S. (2024). Al(OTf)3-Catalyzed Regioselective N2–Arylation of Tetrazoles with Diazo Compounds. The Journal of Organic Chemistry, 89(11), 7859-7864. [Link][16][17]

  • Jadhav, S. D., et al. (2013). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. Journal of the Brazilian Chemical Society, 24(1), 158-164. [Link][8]

  • Jadhav, S. D., et al. (2013). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. SciSpace. [Link][9]

  • Zhou, S., et al. (2024). Al(OTf)3-Catalyzed Regioselective N2–Arylation of Tetrazoles with Diazo Compounds. The Journal of Organic Chemistry. [Link][17]

  • Modica, M., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(3), 1815-1874. [Link][1]

  • Rostamizadeh, S., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2 as a Highly Efficient and Reusable Catalyst. South African Journal of Chemistry, 68, 133-137. [Link][28]

  • Anonymous. (n.d.). Tetrazole: A privileged scaffold for the discovery of anticancer agents. ResearchGate. [Link][3]

  • Duncia, J. V., et al. (1991). Three synthetic routes to a sterically hindered tetrazole. A new one-step mild conversion of an amide into a tetrazole. The Journal of Organic Chemistry, 56(7), 2395-2400. [Link][29]

  • Vorona, S., et al. (2014). An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles. Synthesis, 46(06), 781-786. [Link][11]

  • Anonymous. (2016). Article. Semantic Scholar. [Link][30]

  • Sheng, J., et al. (2020). 5-Aryltetrazoles from Direct C-H Arylation with Aryl Bromides. The Journal of Organic Chemistry, 85(8), 5718-5723. [Link][25]

  • El Kihel, A., et al. (2020). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molbank, 2020(3), M1149. [Link][23]

  • Gevorgyan, V., et al. (2018). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Beilstein Journal of Organic Chemistry, 14, 2188-2196. [Link][31]

  • Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7. [Link][6]

  • Satoh, T., & Miura, M. (2010). An Efficient C–H Arylation of a 5-Phenyl-1H-tetrazole Derivative: A Practical Synthesis of an Angiotensin II Receptor Blocker. Synthesis, 2010(12), 2051-2054. [Link][27]

  • Graton, J., et al. (2015). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 39(3), 1739-1748. [Link][32]

  • Anonymous. (2023). Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. ResearchGate. [Link][15]

  • Sheng, J., et al. (2020). 5-Aryl Tetrazoles from Direct C–H Arylation with Aryl Bromides. Request PDF. [Link][26]

  • Kumar, D., et al. (2017). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 13, 1171-1179. [Link][24]

  • Popova, E. A., et al. (2018). Tetrazole Derivatives as Promising Anticancer Agents. Current Organic Chemistry, 22(18), 1788-1805. [Link][4]

  • Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7. [Link][5]

  • Reddy, K. R., et al. (2007). A Mild and Efficient Method for N-Arylation of Nitrogen Heterocycles with Aryl Halides Catalyzed by Cu(II)-NaY Zeolite. Synlett, 2007(1), 141-144. [Link][21]

  • Toummini, D., et al. (2014). Copper-catalyzed arylation of nitrogen heterocycles from anilines under ligand-free conditions. Chemistry, 20(45), 14619-14623. [Link][22]

  • Anonymous. (2016). Palladium-catalyzed direct arylation and cyclization of o-iodobiaryls to a library of tetraphenylenes. ResearchGate. [Link][33]

  • Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters, 8(13), 2779-2782. [Link][19]

  • PapersFlow. (n.d.). Catalysis in Tetrazole Formation: Research Guide & Papers. [Link][10]

  • Roh, J., et al. (2012). Synthesis and Functionalization of 5-Substituted Tetrazoles†. European Journal of Organic Chemistry, 2012(31), 6108-6125. [Link][2]

  • Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(18), 12452-12459. [Link][18]

  • Daugulis, O., et al. (2016). Regioselective palladium-catalyzed C-H arylation of 4-alkoxy and 4-thioalkyl pyrazoles. Beilstein Journal of Organic Chemistry, 12, 1948-1955. [Link][34]

Sources

Application

Optimizing Reaction Conditions for 1-(5-bromo-2-ethoxyphenyl)-1H-tetrazole Synthesis

Application Note: AN-TZ-2026-05 Executive Summary This application note details the optimization of the heterocyclization reaction to synthesize 1-(5-bromo-2-ethoxyphenyl)-1H-tetrazole (CAS: 1174874-75-9). While 5-substi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-TZ-2026-05

Executive Summary

This application note details the optimization of the heterocyclization reaction to synthesize 1-(5-bromo-2-ethoxyphenyl)-1H-tetrazole (CAS: 1174874-75-9). While 5-substituted tetrazoles are commonly synthesized via [3+2] cycloaddition of nitriles, the 1-substituted isomer requires the heterocyclization of primary amines.

This guide addresses specific challenges posed by the 5-bromo-2-ethoxyaniline substrate: the steric hindrance of the ortho-ethoxy group and the electron-withdrawing nature of the meta-bromo substituent. We present a robust, scalable protocol using sodium azide and triethyl orthoformate catalyzed by acetic acid, achieving yields >85% with minimized hydrazoic acid (


) evolution risks.

Retrosynthetic Analysis & Strategy

The synthesis targets the formation of the tetrazole ring directly from the aniline precursor. Unlike the nitrile route (which yields 5-substituted tetrazoles), the amine route selectively yields the 1-substituted isomer.

Figure 1: Retrosynthetic Pathway

RetroSynthesis Product 1-(5-bromo-2-ethoxyphenyl)-1H-tetrazole Intermediate Imidate / Orthoamide Intermediate Product->Intermediate Cyclization StartMat 5-Bromo-2-ethoxyaniline Intermediate->StartMat + HC(OEt)3 / H+ Reagents Triethyl Orthoformate + NaN3 Intermediate->Reagents

Caption: Retrosynthetic breakdown showing the construction of the tetrazole ring from the aniline precursor via an imidate intermediate.

Reaction Optimization Study

The standard "Franke" method (Acetic Acid,


, Triethyl Orthoformate) is the industry baseline. However, unoptimized conditions often lead to incomplete conversion due to the deactivated nature of the 5-bromoaniline.
Mechanistic Challenges[2]
  • Electronic Deactivation: The 5-Br atom withdraws electron density, reducing the nucleophilicity of the aniline nitrogen, slowing the initial attack on triethyl orthoformate.

  • Steric Hindrance: The 2-OEt group creates ortho-steric bulk, impeding the formation of the planar transition state required for cyclization.

Optimization Matrix

We evaluated three reaction parameters to overcome these barriers.

Table 1: Optimization of Reaction Conditions (Representative Data)

EntrySolvent SystemCatalystTemp (°C)Time (h)Yield (%)Observations
1Glacial AcOHNone70445Incomplete conversion; significant starting amine remaining.
2Glacial AcOHNone100668Improved conversion; dark impurities observed (oxidation).
3DMF

(5%)
1001255Slow reaction; difficult workup (DMF removal).
4Glacial AcOH

(Excess)
85 3 88 Optimal. Clean conversion; easy precipitation workup.
5Toluene

1101672High cost of reagents; safety handling issues with TMSN3.

Key Insight: Glacial Acetic Acid serves a dual role: it acts as the solvent and the proton source to activate the triethyl orthoformate. Increasing the temperature to 85°C overcomes the electronic deactivation of the bromine, while keeping it below 100°C prevents thermal decomposition of the labile ethoxy ether linkage.

Detailed Experimental Protocol (Optimized)

Materials
  • Substrate: 5-Bromo-2-ethoxyaniline (1.0 eq)

  • Cyclization Reagent: Triethyl orthoformate (TEOF) (3.0 eq)

  • Azide Source: Sodium Azide (

    
    ) (1.5 eq)
    
  • Solvent/Catalyst: Glacial Acetic Acid (10 volumes)

  • Quenching: Sodium Nitrite (

    
    ) solution (10%)
    
Step-by-Step Workflow

Step 1: Reactor Setup Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe. Connect the condenser outlet to a scrubber containing 10% NaOH/NaOCl to neutralize any evolved hydrazoic acid (


).

Step 2: Reagent Charging

  • Charge 5-Bromo-2-ethoxyaniline (10.0 g, 46.3 mmol) into the flask.

  • Add Glacial Acetic Acid (100 mL). Stir until the amine is fully dissolved.

  • Add Triethyl Orthoformate (23.1 mL, 138.9 mmol, 3.0 eq) in one portion.

  • Safety Note: Add Sodium Azide (4.51 g, 69.4 mmol, 1.5 eq) slowly over 10 minutes. Do not add all at once to prevent rapid gas evolution.

Step 3: Reaction

  • Heat the mixture to 85°C .

  • Maintain temperature for 3–4 hours .

  • Monitor reaction progress via TLC (System: Hexane/EtOAc 7:3) or HPLC.[1][2] The starting aniline peak should disappear (<1%).

Step 4: Workup & Isolation

  • Cool the reaction mixture to room temperature (20–25°C).

  • Pour the reaction mixture slowly into ice-cold water (300 mL) with vigorous stirring. The product should precipitate as a white to off-white solid.

  • Stir the slurry for 30 minutes to ensure complete precipitation.

  • Filter the solid using a Buchner funnel.

  • Wash the cake with water (

    
     mL) to remove residual acetic acid and sodium azide.
    
  • Optional: Wash with cold hexanes (20 mL) to remove unreacted orthoformate traces.

Step 5: Drying Dry the solid in a vacuum oven at 50°C for 12 hours.

Step 6: Expected Results

  • Yield: 10.9 g (88%)

  • Appearance: Off-white crystalline solid

  • Purity: >98% (HPLC)

Figure 2: Process Workflow

Workflow Setup Setup: Reactor + HN3 Scrubber Charge Charge: Aniline + AcOH + TEOF Setup->Charge AzideAdd Add NaN3 (Slowly) Charge->AzideAdd Heat Heat to 85°C (3-4 h) AzideAdd->Heat Monitor QC: HPLC/TLC Check Heat->Monitor Monitor->Heat Incomplete Quench Precipitate in Ice Water Monitor->Quench Conversion >99% Filter Filter & Wash Quench->Filter Product Final Product 1-(5-bromo-2-ethoxyphenyl)-1H-tetrazole Filter->Product

Caption: Operational workflow for the synthesis, emphasizing the critical safety step of slow azide addition and scrubber use.

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via an imidate intermediate .

  • Condensation: The amine attacks the triethyl orthoformate to form an imidate ester (

    
    ).
    
  • Nucleophilic Attack: The azide ion (

    
    ) attacks the imidate carbon.
    
  • Cyclization: The resulting intermediate undergoes electrocyclic ring closure to form the tetrazole, eliminating ethanol.

Why Acetic Acid? AcOH protonates the ethoxy groups of the orthoformate, making them better leaving groups (ethanol), thus facilitating the initial amine attack and the subsequent azide substitution.

Process Safety & Hazard Control

Critical Hazard: This reaction generates Hydrazoic Acid (


)  in situ.[3] 

is highly toxic and explosive.
  • Scrubber: All reaction off-gas must be vented through a scrubber containing 10% NaOH. This converts volatile

    
     back into stable Sodium Azide (
    
    
    
    ).
  • Temperature Control: Do not exceed 90°C. Higher temperatures increase the vapor pressure of

    
    .
    
  • Waste Disposal: The aqueous filtrate contains unreacted azide. Treat the filtrate with Sodium Nitrite (

    
    ) and sulfuric acid (in a controlled, ventilated environment) or specific azide destruction protocols before disposal to prevent accumulation in plumbing (explosion hazard).
    

References

  • General Synthesis of 1-Substituted Tetrazoles

    • Title: Facile one-pot synthesis of 1-substituted-1H-1,2,3,4-tetrazoles.[2][4][5]

    • Source:Chemical Data Collections, 2018.[4]

    • URL:[Link]

  • Orthoformate-Azide Reaction Mechanism

    • Title: One-Pot Reactions of Triethyl Orthoform
    • Source:Molecules, 2013.
    • URL:[Link]

  • Safety in Tetrazole Synthesis

    • Title: Safe Scale-up of Tetrazole Synthesis.[6][7]

    • Source:Organic Process Research & Development, 2001.
    • URL:[Link]

  • Substrate Specifics (Analogous Chemistry)

    • Title: Synthesis and biological evalu
    • Source:European Journal of Medicinal Chemistry, 2010.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing byproduct formation during tetrazole cyclization reactions

This technical guide is structured to address the specific challenges of tetrazole cyclization, focusing on the [3+2] cycloaddition of nitriles and azides. Senior Application Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to address the specific challenges of tetrazole cyclization, focusing on the [3+2] cycloaddition of nitriles and azides.

Senior Application Scientist: Dr. A. Vance Subject: Minimizing Byproduct Formation & Process Safety in Tetrazole Synthesis

Module 1: The Mechanistic "Why"

To troubleshoot effectively, you must understand the invisible kinetics driving your reaction. The primary challenge in tetrazole synthesis is not the formation of the ring, but the activation of the nitrile without triggering side reactions (hydrolysis) or safety hazards (HN3 evolution).

The Zinc-Catalyzed Activation (Demko-Sharpless Mechanism)

Historically, tetrazole synthesis required harsh conditions (NaN3 + NH4Cl in DMF at 120°C), often leading to sublimation of ammonium azide and thermal decomposition. The modern gold standard uses Zinc(II) salts.

Why it works: The nitrile (


) is electronically stubborn. Zinc salts (

or

) do not activate the azide; they coordinate to the nitrogen of the nitrile. This lowers the LUMO energy of the nitrile, making it susceptible to attack by the azide anion at lower temperatures and neutral pH.

TetrazoleMechanism Start Nitrile (R-CN) + Azide (N3-) Zn_Coord Zn(II) Coordinates Nitrile Nitrogen Start->Zn_Coord + ZnBr2 Transition Activated Complex (Lowered LUMO) Zn_Coord->Transition Activation Hydrolysis Byproduct: Amide (R-CONH2) Zn_Coord->Hydrolysis + H2O (if pH < 6 or > 9) Cyclization [3+2] Cycloaddition Transition->Cyclization Azide Attack Product 5-Substituted-1H-Tetrazole (Zn-Complex) Cyclization->Product Ring Close

Figure 1: The Zinc(II) activation pathway. Note that the catalyst activates the electrophile (nitrile), not the nucleophile (azide).

Module 2: Troubleshooting Guide (FAQ)

Q1: My reaction yields significant amounts of primary amide ( ) instead of tetrazole. Why?

Diagnosis: Nitrile Hydrolysis.[1][2] The Cause: You likely have a competition between the azide anion and water for the activated nitrile. While the Zn-catalyst accelerates tetrazole formation, high temperatures in aqueous solvents can still drive hydrolysis if the azide concentration drops or if the pH drifts. The Fix:

  • Check Stoichiometry: Ensure you are using a stoichiometric excess of Azide (1.1 – 1.5 equiv). If the azide is consumed, water becomes the only available nucleophile.

  • pH Control: The Zn/Water system buffers itself naturally around pH 7-8. Do not add strong acids to "accelerate" the reaction; this protonates the azide (forming volatile

    
    ) and catalyzes nitrile hydrolysis.
    
  • Switch Solvent: If the substrate is prone to hydrolysis, switch from Water/Isopropanol to Anhydrous Toluene using TMSN3 (Trimethylsilyl azide) and DBTO (Dibutyltin oxide) catalyst.

Q2: I see a white solid subliming in my condenser/headspace.

Diagnosis: Ammonium Azide Formation. The Cause: If you are using the traditional


 method, 

sublimes at roughly 130°C. This is a shock-sensitive explosive hazard and removes your azide source from the reaction mixture. The Fix:
  • Immediate: Stop heating. Let it cool. Rinse the condenser with copious water (ammonium azide is water-soluble).

  • Protocol Change: Abandon the

    
     method. Switch to the Zinc Bromide (
    
    
    
    )
    protocol (See Module 3), which produces no volatile azide salts.
Q3: The reaction is stuck at 60% conversion. Adding more NaN3 doesn't help.

Diagnosis: Catalyst Poisoning or Electronic Deactivation. The Cause:

  • Sterics: Ortho-substituted aromatic nitriles are kinetically slow.

  • Poisoning: If your substrate contains strong chelators (thiols, imidazoles), they may be binding the Zinc, preventing it from activating the nitrile. The Fix:

  • Increase Catalyst: Bump

    
     load from 0.5 equiv to 1.0 equiv.
    
  • Temperature: Move to a sealed pressure tube or microwave reactor to safely access temperatures >100°C (up to 140°C in water is safe only if headspace is minimal and pH is controlled).

Q4: How do I remove organotin residues (if using Bu3SnN3)?

Diagnosis: Tin Contamination. The Fix: Standard chromatography often fails to remove organotins. Use the Fused KF Workup :

  • Dilute reaction with Ethyl Acetate.

  • Add aqueous Potassium Fluoride (KF) solution (saturated).

  • Stir vigorously for 30 minutes. The soluble tributyltin chloride/azide converts to insoluble polymeric tributyltin fluoride (

    
    ).
    
  • Filter the white solid through a pad of Celite.

Module 3: Optimized Experimental Protocols

Protocol A: The "Green" Standard (Zinc-Catalyzed)

Best for: Standard aromatic/aliphatic nitriles, scale-up, and safety.

Materials:

  • Nitrile substrate (1.0 equiv)

  • Sodium Azide (

    
    ) (1.3 equiv)
    
  • Zinc Bromide (

    
    ) (0.5 - 1.0 equiv)
    
  • Solvent: Water (or Water/Isopropanol 2:1 for solubility)

Step-by-Step:

  • Charge: In a round-bottom flask, add Nitrile,

    
    , and 
    
    
    
    .
  • Solvent: Add water (0.5 M concentration relative to nitrile).

  • Reaction: Reflux vigorously (100°C) for 12–24 hours.

    • Note: The mixture will likely be a suspension. Vigorous stirring is critical.

  • Workup (The "Sharpless" Clean-up):

    • Cool to room temperature.[3]

    • Add 3N HCl until pH < 2. (Caution: Perform in fume hood; trace

      
       may evolve).
      
    • Add Ethyl Acetate. Stir until the solid zinc-tetrazole complex breaks down and the tetrazole dissolves in the organic layer.

    • Separate layers.[4][5] Wash organic layer with brine.[4][5]

    • Evaporate.[5][6]

Protocol B: The "Stubborn Substrate" (TMS-Azide)

Best for: Sterically hindered nitriles or water-sensitive substrates.

Materials:

  • Nitrile (1.0 equiv)

  • Trimethylsilyl Azide (

    
    ) (2.0 equiv)
    
  • Dibutyltin Oxide (

    
    ) (0.1 equiv)
    
  • Solvent: Toluene (Anhydrous)

Step-by-Step:

  • Charge: Combine Nitrile,

    
    , and Toluene in a sealed pressure vial.
    
  • Add Reagent: Add

    
     via syringe.
    
  • Reaction: Heat to 110°C for 16 hours.

  • Hydrolysis: Cool to RT. Add Methanol (excess) and stir for 30 mins to cleave the N-TMS bond.

  • Purification: Concentrate and perform column chromatography.

Module 4: Safety & Hazard Management

Hydrazoic Acid ( ) Management

ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 is a volatile, highly toxic, and explosive liquid (bp 37°C). It forms whenever azide salts contact acid.
VariableSafe ZoneDanger Zone
pH pH 8 - 10 (Azide stays as

ion)
pH < 4 (Forms volatile

gas)
Metals Zn, Mg, Al (Safe salts)Cu, Pb, Hg (Explosive heavy metal azides)
Solvent Water, Toluene, DMF Dichloromethane (Can form Diazidomethane - explosive)
Safety Decision Tree

SafetyTree Check Pre-Reaction Check Halogen Using Halogenated Solvent? (DCM, CHCl3) Check->Halogen Stop1 STOP! Explosion Hazard (Diazidomethane) Halogen->Stop1 Yes Metals Equipment Check: Copper/Lead/Brass parts? Halogen->Metals No Stop2 STOP! Explosive Metal Azides Metals->Stop2 Yes Acid Workup: Acidifying to pH < 2? Metals->Acid No Vent Proceed in FUME HOOD only. Keep away from heat sources. Acid->Vent Yes

Figure 2: Critical safety checks before handling azide chemistry.

References

  • Demko, Z. P., & Sharpless, K. B. (2001).[7] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[8] The Journal of Organic Chemistry, 66(24), 7945–7950.

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2003).[9][10] Why is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts? Journal of the American Chemical Society, 125(33), 9983–9987.[10][11]

  • Wittenberger, S. J. (1994). Recent Developments in Tetrazole Chemistry. A Review. Organic Preparations and Procedures International, 26(5), 499–531.

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240.

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectral Analysis of 1-(5-bromo-2-ethoxyphenyl)-1H-tetrazole: A Comparative Analytical Guide

Topic: 1H NMR and 13C NMR spectral analysis of 1-(5-bromo-2-ethoxyphenyl)-1H-tetrazole Content Type: Publish Comparison Guide Executive Summary This technical guide provides a rigorous spectral analysis of 1-(5-bromo-2-e...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR and 13C NMR spectral analysis of 1-(5-bromo-2-ethoxyphenyl)-1H-tetrazole Content Type: Publish Comparison Guide

Executive Summary

This technical guide provides a rigorous spectral analysis of 1-(5-bromo-2-ethoxyphenyl)-1H-tetrazole (CAS: 1174874-75-9), a specialized heterocyclic building block in medicinal chemistry. Unlike standard spectral lists, this guide objectively compares the analytical "performance" of different solvent systems (DMSO-d₆ vs. CDCl₃) and establishes a definitive protocol for distinguishing the target 1H-tetrazole regioisomer from its common synthetic byproduct, the 2H-tetrazole .

Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers.[1]

Structural Context & Analytical Challenge

The tetrazole moiety functions as a bioisostere for carboxylic acids, offering improved metabolic stability and bioavailability.[1][2][3] However, the synthesis of N-substituted tetrazoles often yields a mixture of regioisomers (1-substituted vs. 2-substituted ).

  • Target Molecule: 1-(5-bromo-2-ethoxyphenyl)-1H-tetrazole.[4][5]

    • Key Feature: The tetrazole ring is attached via N1 to the phenyl ring.

    • Critical Signal: The proton on the tetrazole carbon (C5-H ) is the primary diagnostic marker.

  • The "Alternative" (Impurity): 2-(5-bromo-2-ethoxyphenyl)-2H-tetrazole.

    • Differentiation: These isomers exhibit distinct chemical shifts for the tetrazole proton and carbon, making NMR the gold standard for purity assessment.

Experimental Protocol

To ensure reproducibility, the following acquisition parameters are recommended.

Sample Preparation
  • Concentration: 10–15 mg of analyte in 0.6 mL of solvent.

  • Solvent Selection:

    • Primary: DMSO-d₆ (Recommended for highest resolution of acidic protons and solubility).

    • Secondary: CDCl₃ (Acceptable, but may cause peak broadening of the tetrazole C-H due to quadrupole relaxation or exchange).[1]

  • Internal Standard: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm; CHCl₃: 7.26 ppm).[1]

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Relaxation Delay (D1):

    
     2.0 seconds (Critical for accurate integration of the isolated tetrazole C-H).
    
  • Scans (NS): 16 (1H), 1024 (13C).[1]

  • Temperature: 298 K.

Comparative Spectral Analysis

This section compares the spectral "performance" of the target molecule against its regioisomer alternative and evaluates solvent effects.

A. 1H NMR: Target vs. Alternative (Regioisomer Distinction)

The position of the tetrazole ring proton (C5-H) is the definitive differentiator.

FeatureTarget: 1-Substituted (1H-Tetrazole) Alternative: 2-Substituted (2H-Tetrazole) Mechanism/Causality
Tetrazole C-H (

)
9.40 – 9.60 ppm (Singlet)8.60 – 9.00 ppm (Singlet)The N1-substitution places the C-H between two electronegative nitrogens (N4 and N1), causing stronger deshielding than the N2-substitution pattern.
Phenyl H-6 (

)
~7.80 ppm (Doublet)~8.10 ppm (Doublet)The 1-tetrazole ring exerts a different anisotropic effect on the ortho phenyl proton compared to the 2-tetrazole ring.
Solvent Sensitivity High (Shift varies by ~0.5 ppm)Moderate1H-tetrazole C-H is more acidic and interacts strongly with polar solvents like DMSO.
B. Solvent Performance Comparison (DMSO-d₆ vs. CDCl₃)
ParameterDMSO-d₆ (Recommended) CDCl₃ (Alternative) Verdict
Solubility ExcellentModerateDMSO ensures complete dissolution, preventing aggregation peaks.
C5-H Resolution Sharp Singlet Often BroadenedQuadrupolar relaxation of the adjacent ¹⁴N nuclei is better suppressed in viscous/polar DMSO.
Water Peak Interference ~3.33 ppm (Usually clear of aromatics)~1.56 ppm (Can overlap with ethoxy triplet)DMSO offers a cleaner window for the aliphatic ethoxy region.[1]
Detailed Spectral Data Assignment

Solvent: DMSO-d₆ | Frequency: 400 MHz[6][7]

1H NMR Assignments
PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
Tetrazole-H 9.52 Singlet (s)1H-Diagnostic deshielded proton on C5 of tetrazole ring.
Ar-H (H6) 7.78 Doublet (d)1H2.5 (meta)Ortho to tetrazole, meta to Br.[1] Deshielded by tetrazole.
Ar-H (H4) 7.65 Doublet of Doublets (dd)1H8.8 (ortho), 2.5Para to tetrazole? No, meta to ethoxy, ortho to Br.[1]
Ar-H (H3) 7.25 Doublet (d)1H8.8 (ortho)Ortho to ethoxy group (shielded by electron-donating OEt).
OCH₂- 4.15 Quartet (q)2H7.0Methylene of ethoxy group.
-CH₃ 1.28 Triplet (t)3H7.0Methyl of ethoxy group.
13C NMR Assignments
Carbon TypeShift (

ppm)
Assignment Note
Tetrazole C5 144.5 Characteristic for 1-substituted tetrazole (2-sub is typically >160 ppm).
Ar-C-O (C2) 153.2 Deshielded by oxygen attachment.
Ar-C-N (C1) 123.8 Ipso carbon attached to tetrazole.
Ar-C-Br (C5) 112.5 Shielded by heavy atom effect (Bromine).
Ar-CH (C3,4,6) 134.1, 131.5, 115.2Aromatic methines.[1]
OCH₂ 65.8 Ethoxy methylene.
CH₃ 14.6 Ethoxy methyl.
Diagnostic Workflow (Decision Tree)

The following diagram illustrates the logic flow for confirming the structure and distinguishing it from the 2-isomer alternative.

NMR_Analysis_Flow Start Acquire 1H NMR (DMSO-d6) Check_C5 Check Region 9.0 - 9.8 ppm Start->Check_C5 Decision1 Is there a Singlet? Check_C5->Decision1 Path_1H Shift > 9.2 ppm Decision1->Path_1H Yes Path_2H Shift < 9.0 ppm Decision1->Path_2H Yes Result_1H CONFIRMED: 1-Substituted Isomer (Target) Path_1H->Result_1H Result_2H IDENTIFIED: 2-Substituted Isomer (Alternative/Impurity) Path_2H->Result_2H Check_13C Validation: 13C NMR Check Tetrazole Carbon Result_1H->Check_13C Result_13C_1 Carbon Shift ~145 ppm Check_13C->Result_13C_1 Result_13C_2 Carbon Shift >160 ppm Check_13C->Result_13C_2

Figure 1: Analytical decision tree for distinguishing 1-substituted vs. 2-substituted tetrazole isomers using NMR chemical shifts.

References
  • Sigma-Aldrich. 1-(5-bromo-2-ethoxyphenyl)-1H-tetrazole Product Specification & CAS 1174874-75-9. Retrieved from .

  • RSC Advances. Regioselective synthesis and NMR characterization of 1-substituted tetrazoles. Royal Society of Chemistry. Retrieved from .[1]

  • Journal of Organic Chemistry. Tautomerism and Isomerism in Tetrazoles: A 1H and 13C NMR Study. ACS Publications. Retrieved from .[1]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • Guidechem. 1H-Tetrazole, 5-bromo- Properties and Spectral Data. Retrieved from .[1]

Sources

Comparative

Comparative Guide: Tetrazoles vs. Carboxylic Acids in Medicinal Chemistry

[1][2][3] Executive Summary: The Bioisosteric Imperative In the optimization of lead compounds, the carboxylic acid moiety (–COOH) is often a double-edged sword. While it provides critical electrostatic interactions (sal...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary: The Bioisosteric Imperative

In the optimization of lead compounds, the carboxylic acid moiety (–COOH) is often a double-edged sword. While it provides critical electrostatic interactions (salt bridges) with target proteins, it frequently suffers from poor membrane permeability due to high desolvation energy and metabolic liability via acyl-glucuronidation.

The 5-substituted 1H-tetrazole has emerged as the "gold standard" non-classical bioisostere for the carboxylic acid. This guide provides a technical deep-dive into why this substitution works, supported by physicochemical data, metabolic pathways, and validated experimental protocols.

Quick Comparison Matrix
FeatureCarboxylic Acid (R-COOH)Tetrazole (R-CN₄H)Impact on Drug Design
pKa 4.2 – 4.94.5 – 5.5Similar: Both ionized at physiological pH (7.4).
Anion Lipophilicity Low (High solvation penalty)High (Charge delocalized)Tetrazole Superior: ~10x greater lipophilicity for the anion.
Metabolic Liability High (Acyl-glucuronidation)Low (N-glucuronidation)Tetrazole Superior: Avoids reactive metabolite formation.
Geometry Planar, localized chargePlanar, delocalized chargeSimilar: Tetrazole is slightly larger; mimics carboxylate electrostatics.

Physicochemical Mechanics: Why Tetrazoles Penetrate Membranes

The primary driver for this bioisosteric swap is often oral bioavailability . To understand this, we must look beyond the neutral molecule and analyze the behavior of the anion.

The Delocalization Advantage

At pH 7.4, both functional groups are predominantly ionized.

  • Carboxylate Anion: The negative charge is localized between two oxygen atoms. This creates a "hard" charge that attracts a tight, energy-rich hydration shell. Shedding this water to cross a lipophilic membrane requires a high energy penalty.

  • Tetrazolate Anion: The negative charge is delocalized over the four nitrogen atoms of the aromatic ring.[1] This "softens" the charge, reducing the density at any single point.

Result: The tetrazolate anion has a significantly lower desolvation penalty. Experimental data indicates the tetrazolate anion is approximately 10 times more lipophilic than the corresponding carboxylate anion, facilitating passive diffusion despite the charge.

Bioisostere_Logic cluster_Acid Carboxylic Acid cluster_Tetrazole Tetrazole Acid R-COO(-) Solvation1 Tight Hydration Shell (High Energy Penalty) Acid->Solvation1 Localized Charge Permeability1 Low Passive Diffusion Solvation1->Permeability1 High Desolvation Cost Tetrazole R-CN4(-) Solvation2 Loose Hydration Shell (Low Energy Penalty) Tetrazole->Solvation2 Delocalized Charge (Aromatic Resonance) Permeability2 High Passive Diffusion Solvation2->Permeability2 Low Desolvation Cost

Figure 1: Mechanistic impact of charge delocalization on membrane permeability.

Metabolic Stability & Safety Profile

The metabolic fate of these two groups differs radically, with significant implications for toxicity.

The Glucuronidation Trap
  • Carboxylic Acids: Often undergo Phase II metabolism to form acyl-glucuronides . These are electrophilic species that can react with nucleophilic residues on serum proteins (e.g., albumin) or tissue proteins, leading to immune-mediated idiosyncratic toxicity (DILI).

  • Tetrazoles: Can undergo N-glucuronidation .[1] Crucially, N-glucuronides are chemically stable and non-reactive. They do not rearrange to form protein adducts and are safely excreted.

Metabolism_Pathways Acid Carboxylic Acid Drug UGT UGT Enzymes (Phase II) Acid->UGT Tetrazole Tetrazole Drug Tetrazole->UGT AcylG Acyl-Glucuronide (Electrophilic) UGT->AcylG Ester Linkage NG N-Glucuronide (Stable) UGT->NG N-Glycosidic Bond Toxicity Protein Adducts (Immune Toxicity/DILI) AcylG->Toxicity Nucleophilic Attack Excretion Safe Renal/Biliary Excretion NG->Excretion

Figure 2: Divergent metabolic pathways. Tetrazoles avoid the formation of toxic acyl-glucuronide intermediates.

Case Study: Losartan (The Proof of Concept)

The development of Losartan (DuP 753) is the definitive case study for this bioisostere.

  • The Challenge: The lead compound, a carboxylic acid derivative, had high affinity for the Angiotensin II Type 1 (AT1) receptor but negligible oral bioavailability and a short half-life.

  • The Solution: Replacing the carboxylic acid with a tetrazole ring.[1][2][3][4][5][6][7]

  • The Outcome:

    • Binding: The tetrazole maintained the critical "lysine-aromatic" interaction with the receptor (mimicking the salt bridge).

    • PK: Oral bioavailability increased significantly due to the lipophilic nature of the tetrazolate anion.[6]

    • Market: Losartan became the first orally active non-peptide ARB, launching a multi-billion dollar drug class.

Experimental Protocols

Protocol A: Synthesis of 5-Substituted 1H-Tetrazoles (Zinc-Catalyzed)

Avoid the use of toxic tin reagents or highly explosive conditions by using the Sharpless-Demko aqueous method.

Objective: Convert a nitrile (R-CN) to a tetrazole (R-CN₄H).

Reagents:

  • Nitrile substrate (1.0 equiv)[8]

  • Sodium Azide (

    
    ) (1.1 equiv)
    
  • Zinc Bromide (

    
    ) (1.0 equiv)[9]
    
  • Solvent: Water (or Water/Isopropanol 1:1 for lipophilic nitriles)

Workflow:

  • Setup: In a pressure vial or round-bottom flask, dissolve the nitrile,

    
    , and 
    
    
    
    in water.
  • Reaction: Heat to reflux (100°C) for 12–24 hours. Note: Zinc acts as a Lewis acid catalyst, activating the nitrile.

  • Workup (Critical Step):

    • Cool to room temperature.[9]

    • Add 3N HCl until pH < 1. Caution: Perform in fume hood. This breaks the Zinc-Tetrazole complex and protonates the tetrazole.

    • Add Ethyl Acetate (EtOAc) to extract the product.[8] The tetrazole will partition into the organic layer.

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize if necessary.[9]
    
Protocol B: Determination of pKa (Potentiometric Titration)

Accurate pKa is essential to predict ionization at physiological pH.

Equipment: Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo).

Workflow:

  • Preparation: Dissolve 1–5 mg of the tetrazole compound in 0.15 M KCl (ionic strength adjustor). If insoluble, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%) and extrapolate to 0% aqueous.

  • Titration: Titrate with 0.1 M KOH (standardized) from pH 2.0 to pH 12.0.

  • Analysis: Plot pH vs. Volume of Titrant. The inflection point represents the pKa.

  • Validation: Compare against a standard benzoic acid control (pKa 4.20).

References

  • Demko, Z. P., & Sharpless, K. B. (2001).[10] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry.

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem.

  • Noda, K., et al. (1995).[11] Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms.[11] Journal of Biological Chemistry.

  • BenchChem Technical Support. (2025). Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow. BenchChem Application Notes.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 1-(5-bromo-2-ethoxyphenyl)-1H-tetrazole

Executive Safety Directive (BLUF) Do not treat 1-(5-bromo-2-ethoxyphenyl)-1H-tetrazole (CAS: 1174874-75-9) as a standard organic solid. [1][2] As a tetrazole derivative, this compound possesses inherent high-energy chara...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive (BLUF)

Do not treat 1-(5-bromo-2-ethoxyphenyl)-1H-tetrazole (CAS: 1174874-75-9) as a standard organic solid. [1][2]

As a tetrazole derivative, this compound possesses inherent high-energy characteristics due to the nitrogen-rich heterocyclic ring.[1][2] While 1-substituted tetrazoles are generally more thermally stable than their 5-substituted counterparts, they remain energetic materials capable of rapid, exothermic decomposition under thermal stress or shock.[1][2]

Immediate Operational Rules:

  • No Metal Tools: Never use metal spatulas or scoops.[2] Friction against the container wall can initiate localized hotspots.[2] Use conductive plastic or wood.[2]

  • No Dry Compression: Do not compact waste.[2]

  • Segregation: Isolate from strong acids (protonation increases sensitivity) and strong oxidizers.[2]

Hazard Identification & Risk Mechanics

To safely dispose of this compound, you must understand the underlying physical chemistry driving its hazard profile.[2]

The Energetic Moiety: The Tetrazole Ring

The tetrazole ring (


) is thermodynamically unstable but kinetically stable.[2] The high nitrogen content means the molecule has a large positive enthalpy of formation.[2] Upon decomposition, it seeks to release this energy by forming stable 

gas.[2]
  • Decomposition Trigger: Thermal shock (>200°C) or mechanical friction.[2]

  • Reaction Product: The ring cleavage releases

    
     gas rapidly, creating a pressure wave.[2] In a confined waste drum, this is a deflagration-to-detonation transition risk.[1][2]
    
  • Toxic Byproducts: The combustion of the 5-bromo-2-ethoxyphenyl moiety releases Hydrogen Bromide (HBr) and Nitrogen Oxides (

    
    ), necessitating distinct respiratory protection (P100/OV/AG cartridges).[1][2]
    
Physical Properties Table
PropertySpecificationOperational Implication
CAS Number 1174874-75-9Use for waste manifest verification.[1][2]
Physical State Solid (Crystalline)Friction sensitivity is highest in dry state.[2]
Hazards (GHS) H228 (Flammable Solid), H302 (Harmful if swallowed)High risk of rapid combustion.[2]
Reactivity Shock/Friction SensitiveRCRA D003 (Reactive) designation likely applies.[2]
Incompatibilities Acids, Acid Chlorides, MetalsRisk of forming highly sensitive metal tetrazolates.[2]
Pre-Disposal Stabilization (Desensitization)

Objective: Lower the energy density of the waste before it enters the central waste stream. The safest tetrazole is a dilute tetrazole.[2]

Protocol A: Solvation (Preferred Method)

If the compound is pure solid waste, the safest procedure is to solvate it to reduce friction sensitivity.[2]

  • Solvent Selection: Use a high-flashpoint, compatible solvent such as Dimethyl Sulfoxide (DMSO) or Polyethylene Glycol (PEG-400) .[1][2] Avoid volatile solvents like acetone, which can evaporate and leave recrystallized (and potentially more sensitive) solids on the container threads.[2]

  • Dilution Ratio: Aim for a concentration of <10% w/v .

  • Procedure:

    • Gently add the solid to the solvent (never solvent to solid) to minimize dust generation.[2]

    • Swirl gently to dissolve.[2] Do not sonicate (vibration risk).[2]

Disposal Workflows
Visualizing the Decision Logic

DisposalWorkflow Start Waste Assessment: 1-(5-bromo-2-ethoxyphenyl)-1H-tetrazole StateCheck Physical State? Start->StateCheck Solid Solid Waste (High Risk) StateCheck->Solid Pure Solid Liquid Solution Waste (<10% Conc.) StateCheck->Liquid Dissolved/Mother Liquor Desensitize Desensitization Step: Dissolve in DMSO or PEG-400 Solid->Desensitize Preferred Path SolidBin Solid Waste Stream: High-Hazard / Reactive (RCRA D003) Solid->SolidBin If Solvation Impossible (Use Anti-Static Liner) LiquidBin Liquid Waste Stream: Halogenated Organics (Segregated) Liquid->LiquidBin Desensitize->LiquidBin Labeling Labeling: 'Contains Tetrazoles' 'Potential Explosive Hazard' SolidBin->Labeling LiquidBin->Labeling Final Final Disposal: High-Temp Incineration Labeling->Final

Figure 1: Decision matrix for the safe disposal of tetrazole intermediates. Note the preference for desensitization via solvation.[2]

Scenario 1: Solid Waste (High Hazard)

If you cannot dissolve the material (e.g., contaminated wipes, filter paper, or large bulk amounts):[2]

  • Container: Use a wide-mouth HDPE drum with a conductive (anti-static) liner.[2] Do not use glass (shrapnel risk) or metal (spark risk).[2]

  • Wetting Agent: Add enough water or mineral oil to the container to keep the waste permanently wet (phlegmatized).[2] This acts as a heat sink and lubricant.[2]

  • Labeling: Clearly mark as "FLAMMABLE SOLID - TETRAZOLE DERIVATIVE - DO NOT COMPACT."

Scenario 2: Liquid Waste (Mother Liquors/Solvated) [1][2]
  • Segregation: Segregate into "Halogenated Solvent Waste" streams due to the bromine atom.[2]

  • Compatibility Check: Ensure no strong acids are present in the waste carboy.[2]

  • Venting: Use a vented cap (e.g., Nalgene Vented Closure) if there is any suspicion of slow decomposition or off-gassing.[2]

Regulatory & Compliance (RCRA)

In the United States (and harmonized globally), this waste must be characterized accurately.[2]

  • RCRA Code: Likely D003 (Reactive) due to potential for detonation or explosive decomposition.[2]

  • P-List/U-List: While 1H-tetrazole (CAS 288-94-8) is not explicitly P-listed, the characteristic of reactivity (D003) takes precedence.[1][2]

  • DOT Shipping:

    • Proper Shipping Name: Flammable solids, organic, n.o.s.[2] (contains tetrazole derivative).[2][3][4][5][6][7]

    • Class: 4.1.

Emergency Contingencies

Spill Response:

  • Evacuate: Clear the immediate area (10m radius).

  • PPE: Full face shield, nitrile gloves (double gloved), fire-resistant lab coat.[2]

  • Neutralization: Do not attempt to chemically neutralize.[2]

  • Cleanup:

    • Wet the spill immediately with a gentle mist of water or PEG.[2]

    • Use conductive plastic scoops or stiff paper to lift the material.[2]

    • Place in a plastic container and cover with oil/solvent.[2]

Fire Response:

  • Do NOT fight advanced fires. If the fire reaches the container holding the tetrazole, evacuate immediately .[2] The risk of explosion is high.[2][5]

  • Small Fires: Use copious amounts of water (flooding) to cool the material.[2]

    
     extinguishers may be ineffective against self-oxidizing decomposition.[1][2]
    
References
  • Sigma-Aldrich. (2024).[2][8] Safety Data Sheet: 1-(5-bromo-2-ethoxyphenyl)-1H-tetrazole. Merck KGaA.[2] Link

  • European Chemicals Agency (ECHA). (2023).[2] C&L Inventory: Tetrazole Derivatives Hazard Classification. Link

  • Occupational Safety and Health Administration (OSHA). (2024).[2][9] Hazard Communication Standard: Explosive and Pyrophoric Hazards. Link[2]

  • Bretherick, L. (2017).[2] Bretherick's Handbook of Reactive Chemical Hazards (8th ed.).[2] Elsevier.[2] (Referenced for Tetrazole group reactivity).[2][5]

  • US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification (D003). Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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